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molecular formula C15H17N3O B8801247 4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline

4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline

Cat. No. B8801247
M. Wt: 255.31 g/mol
InChI Key: SKCXHPWREXLYNY-UHFFFAOYSA-N
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Patent
US09149467B2

Procedure details

reacting 2-methyl-5-(N-nitroso-2-p-tolylaminoethyl)pyridine with sodium thiosulfate to obtain 2-methyl-5-(N-amino-2-p-tolylaminoethyl)pyridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][N:10]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[N:11]=O)=[CH:4][N:3]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][N:10]([C:13]2[CH:14]=[CH:15][C:16]([CH3:19])=[CH:17][CH:18]=2)[NH2:11])=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C=C1)CCN(N=O)C1=CC=C(C=C1)C
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=C1)CCN(N)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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